1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride
Overview
Description
1’-Methyl-1,4’-bipiperidine-3-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1185295-92-4 . It has a molecular weight of 299.24 and its molecular formula is C12H22N2O2.2ClH . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.2ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 299.24 and its molecular formula is C12H22N2O2.2ClH .Scientific Research Applications
Biocatalyst Inhibition
Carboxylic acids, including 1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride, are noted for their role as biocatalyst inhibitors, which is crucial in the production of biorenewable chemicals. These acids can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae, impacting their cell membranes and internal pH, which is a significant concern in the fermentative production of various chemicals. Understanding the mechanisms of inhibition is essential for developing robust microbial strains for industrial purposes (Jarboe et al., 2013).
Solvent Development for Carboxylic Acids Extraction
This compound may be involved in solvent development processes, particularly for the extraction of carboxylic acids from aqueous streams. This is a key area of research due to the increasing interest in producing organic acids through fermentation for bio-based plastics. Various solvents, including ionic liquids and composite solvents, have been explored for the liquid-liquid extraction (LLX) of carboxylic acids, showing promising results for the recovery of these acids from diluted aqueous streams (Sprakel & Schuur, 2019).
Bioisosterism in Drug Design
Carboxylic acids play a pivotal role in drug design, serving as bioisosteres to improve the pharmacological profile of drugs. Medicinal chemists often utilize carboxylic acid bioisosteres to overcome challenges such as toxicity, metabolic instability, or limited diffusion across biological membranes. Research in this area is vital for the development of novel carboxylic acid substitutes that exhibit improved bioactivity and selectivity, highlighting the importance of carboxylic acids in modern drug design (Horgan & O’Sullivan, 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGFMSAQFFQYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.